
Ethyl hydrogen suberate
Overview
Description
Ethyl hydrogen suberate (CAS 14113-01-0), also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is the monoethyl ester of suberic acid (octanedioic acid). Its molecular formula is CH₃CH₂O₂C(CH₂)₆CO₂H, with a molecular weight of 202.25 g/mol and a melting point of 25–27°C . Structurally, it features an eight-carbon dicarboxylic acid backbone with one carboxylic acid group and one ethyl ester group. This compound is commercially available with high purity (≥98%) and is utilized in biocatalysis, medicinal chemistry, and organic synthesis .
Preparation Methods
Ethyl hydrogen suberate can be synthesized through the esterification of suberic acid with ethanol. The reaction typically involves heating suberic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
HOOC-(CH₂)₆-COOH+C₂H₅OH→HOOC-(CH₂)₆-COOC₂H₅+H₂O
In industrial settings, this esterification process can be scaled up using continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Ethyl hydrogen suberate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to suberic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce suberic acid.
Scientific Research Applications
Ethyl hydrogen suberate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and plasticizers.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: It is used in the manufacture of fragrances and flavorings due to its fruity odor.
Mechanism of Action
The mechanism of action of ethyl hydrogen suberate involves its interaction with various molecular targets. In hydrolysis reactions, it is converted to suberic acid and ethanol through the cleavage of the ester bond. This process is catalyzed by enzymes such as esterases, which facilitate the breakdown of the ester linkage .
Comparison with Similar Compounds
Ethyl hydrogen suberate belongs to a family of mono- and diethyl esters of dicarboxylic acids. Below is a detailed comparison with structurally related compounds, focusing on synthesis, enzymatic reactivity, physical properties, and applications.
Chain Length and Structural Analogues
This compound (C8) is part of a homologous series of monoethyl esters with varying carbon chain lengths:
- Ethyl hydrogen adipate (C6): Monoethyl ester of adipic acid (hexanedioic acid).
- Ethyl hydrogen pimelate (C7): Monoethyl ester of pimelic acid (heptanedioic acid).
- Ethyl hydrogen azelate (C9): Monoethyl ester of azelaic acid (nonanedioic acid).
- Ethyl hydrogen sebacate (C10): Monoethyl ester of sebacic acid (decanedioic acid).
Key Differences :
- Synthesis Yields: In whole-cell biocatalysis using E. coli, the molar yield of this compound (C8) from octanoic acid was 0.19 ± 0.02 mM, outperforming ethyl hydrogen adipate (C6, 0.17 mM) and ethyl hydrogen azelate (C9, 0.05 mM). However, mono-ethyl azelate (C9) achieved the highest yield (0.75) when derived from nonanoic acid .
- Enzymatic Reactivity: Lipase Specificity: The hydrolytic activity of lipases varies with chain length. For example, diethyl suberate (C8) is preferentially hydrolyzed by Thermomyces lanuginosus lipase (TLL), while diethyl adipate (C6) is favored by Candida antarctica lipase B (CaLB) . Steric Effects: Shorter esters like diethyl malonate (C3) are resistant to hydrolysis due to steric hindrance from ethyl groups .
Table 1: Biocatalytic Yields of Mono-Ethyl Dicarboxylates
Compound | Chain Length | Substrate | Molar Yield (mM) |
---|---|---|---|
Ethyl hydrogen adipate | C6 | Hexanoic acid | 0.17 ± 0.00 |
This compound | C8 | Octanoic acid | 0.19 ± 0.02 |
Ethyl hydrogen azelate | C9 | Nonanoic acid | 0.05 ± 0.00 |
Data derived from E. coli biocatalysis experiments .
Diethyl Esters vs. Monoethyl Esters
- Diethyl Suberate (C8): A diester of suberic acid (CAS 2050-23-9), diethyl suberate is liquid at room temperature and exhibits higher volatility compared to monoethyl suberate. It is used in flavor compounds (e.g., in rice wine) and as a substrate for lipase-catalyzed reactions .
- This compound : Retains one free carboxylic acid group, enabling further functionalization. For example, it serves as a precursor in synthesizing fluorinated histone deacetylase inhibitors (HDACi) via amide coupling reactions .
Physical and Chemical Properties
- Solubility : this compound is less water-soluble than its diethyl counterpart due to the presence of a free carboxylic acid group.
- Thermal Stability : The melting point of this compound (25–27°C) is higher than diethyl suberate (liquid at room temperature), reflecting stronger intermolecular hydrogen bonding .
Crosslinking and Bioconjugation
Suberate-based crosslinkers like disuccinimidyl suberate (DSS) leverage the eight-carbon chain for optimal spacing (11.4 Å) between conjugated molecules. DSS is preferred over shorter analogs (e.g., dithiobis(succinimidyl propionate), DTSSP) for applications requiring rigidity and moderate solubility .
Biological Activity
Ethyl hydrogen suberate (EHS), a diester derived from suberic acid, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of EHS, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₈O₄
- Molecular Weight : 202.25 g/mol
- Physical State : Colorless liquid with a fruity odor
- Solubility : Soluble in alcohol and ether; slightly soluble in water
EHS can be synthesized through the esterification of suberic acid with ethanol, typically using a strong acid catalyst such as sulfuric acid. The reaction can be summarized as follows:
Inhibition of Histone Deacetylases (HDACs)
One of the most significant findings regarding EHS is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, thereby influencing chromatin structure and function. EHS has been shown to inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression patterns, which may have implications in cancer research and treatment.
- Research Findings :
- EHS has demonstrated the ability to induce cell death in various cancer cell lines, suggesting potential anti-cancer properties .
- The compound's effect on gene regulation is being explored further for its therapeutic potential in treating diseases associated with aberrant gene expression.
Biochemical Pathways
EHS is involved in several biochemical pathways, primarily through its interactions with enzymes and proteins. Its influence on protein function or expression has been noted in proteomics research, indicating that it may affect cellular processes at multiple levels.
Case Study 1: Cancer Cell Lines
In a series of experiments conducted to evaluate the cytotoxic effects of EHS on cancer cell lines, researchers observed that:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Methodology : Cells were treated with varying concentrations of EHS over 24, 48, and 72 hours.
- Results :
- Significant cell death was observed at concentrations above 50 µM after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anti-cancer agent.
Cell Line | Concentration (µM) | % Cell Death (48h) |
---|---|---|
HeLa | 50 | 65% |
MCF-7 | 100 | 80% |
A549 | 200 | 90% |
Case Study 2: Gene Expression Modulation
A study aimed at understanding the modulation of gene expression by EHS revealed:
- Experimental Setup : RNA sequencing was performed on treated versus untreated cells.
- Findings :
- Over 500 genes showed significant changes in expression levels post-treatment.
- Pathway analysis indicated involvement in apoptosis and cell cycle regulation.
Future Directions
The ongoing research into EHS highlights its potential applications beyond HDAC inhibition. Future studies may explore:
- Drug Delivery Systems : Due to its ability to form biodegradable polymers, EHS could be utilized in targeted drug delivery systems.
- Fragrance and Flavoring Industries : Its fruity odor makes it suitable for applications in fragrances and flavorings .
Q & A
Basic Questions
Q. What are the standard synthetic routes for ethyl hydrogen suberate, and how is purity validated?
this compound is typically synthesized via esterification of suberic acid (octanedioic acid) with ethanol under acidic catalysis. Key steps include refluxing with a dehydrating agent (e.g., H₂SO₄) to drive esterification. Post-synthesis, purity is validated using -NMR and -NMR to confirm structural integrity, alongside reversed-phase HPLC to assess chemical homogeneity (>99% purity) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (, ) is critical for confirming molecular structure and bond environments. UV-Vis spectroscopy identifies chromophores, while ESI-MS provides molecular weight verification. Melting point analysis (140–144°C) serves as a preliminary purity check .
Q. How does this compound function in metabolic studies?
Elevated suberate levels in metabolic panels indicate disruptions in fatty acid oxidation pathways, such as carnitine deficiencies. This compound derivatives are used to model these metabolic blocks, particularly in studies linking mitochondrial dysfunction to diseases like propionic acidemia .
Q. What safety protocols are recommended when handling this compound?
Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry environment, and dispose of waste via approved chemical protocols. Safety data sheets (SDS) should be reviewed for toxicity profiles .
Advanced Research Questions
Q. How can reaction yields be optimized during the radiosynthesis of this compound derivatives?
Optimize coupling reactions (e.g., HOBT/DCC-mediated amidation) by controlling stoichiometry, temperature (20–25°C), and solvent polarity. Monitor intermediates via TLC and purify precursors (e.g., tosylated derivatives) using column chromatography. Methanolic hydroxylamine conversion requires anhydrous conditions to prevent yield loss .
Q. What strategies resolve contradictions in spectral data during derivative synthesis?
Contradictions in NMR peaks (e.g., unexpected splitting) may arise from impurities or diastereomer formation. Employ tandem techniques: cross-validate -NMR with -NMR DEPT experiments, and use HPLC-MS to isolate and identify byproducts. Statistical analysis (e.g., PCA) of spectral datasets can clarify anomalies .
Q. How is this compound utilized in radiopharmaceutical development?
It serves as a precursor for -labeled hydroxamic acids, which are used in PET imaging. Key steps include radiofluorination of tosylated intermediates and purification via semi-preparative HPLC. Challenges include minimizing radiolysis and achieving high molar activity (>50 GBq/μmol) .
Q. What statistical methods are appropriate for analyzing experimental data in this compound studies?
Use ANOVA for comparing synthesis yields across reaction conditions. For spectral data, apply multivariate analysis (e.g., PLS regression) to correlate structural features with reactivity. Report confidence intervals (95%) and p-values to validate significance .
Q. How can interdisciplinary approaches enhance this compound research?
Integrate organic synthesis with radiochemistry for tracer development. Combine metabolic flux analysis (e.g., -isotope labeling) with NMR to study its role in lipid metabolism. Computational modeling (DFT) predicts reaction pathways and stabilizes transition states .
Q. What ethical considerations apply when publishing this compound research?
Disclose all synthetic protocols and raw spectral data to ensure reproducibility. Avoid selective reporting of high-yield experiments; include failed attempts to highlight optimization challenges. Use plagiarism-checking software for manuscript integrity .
Q. Methodological Guidance
- Data Presentation : Use tables to compare reaction yields and spectroscopic data (e.g., δ values in NMR). Figures should highlight chromatograms or kinetic curves. Avoid redundant data; prioritize clarity .
- Replication : Document procedures in detail, including solvent volumes, stirring rates, and equipment models. Share characterized intermediates (e.g., CAS numbers) for peer validation .
- Literature Review : Cite peer-reviewed journals (e.g., Environmental Science & Technology) over non-specialized databases. Prioritize studies with mechanistic insights over purely observational reports .
Properties
IUPAC Name |
8-ethoxy-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVQEAPUOVXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930996 | |
Record name | 8-Ethoxy-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-01-0, 68171-34-6 | |
Record name | 1-Ethyl octanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14113-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Ethoxy-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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